molecular formula C8H13NO4 B15273587 2-Acetamido-2-(oxolan-2-yl)acetic acid

2-Acetamido-2-(oxolan-2-yl)acetic acid

Cat. No.: B15273587
M. Wt: 187.19 g/mol
InChI Key: CNXHFNCQXLKKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-(oxolan-2-yl)acetic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . This compound is known for its versatility and is used in various scientific and industrial applications. It is characterized by the presence of an acetamido group and an oxolan-2-yl group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-(oxolan-2-yl)acetic acid typically involves the reaction of oxolan-2-yl acetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels. Quality control measures are implemented to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-2-(oxolan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

2-Acetamido-2-(oxolan-2-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxolan-2-yl group provides stability and enhances the compound’s reactivity in various biochemical processes .

Comparison with Similar Compounds

  • 2-Acetamido-2-(oxolan-3-yl)acetic acid
  • 2-Amino-2-(oxolan-2-yl)acetic acid
  • 2-(Oxolan-2-yl)acetic acid

Comparison: Compared to its similar compounds, 2-Acetamido-2-(oxolan-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-acetamido-2-(oxolan-2-yl)acetic acid

InChI

InChI=1S/C8H13NO4/c1-5(10)9-7(8(11)12)6-3-2-4-13-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)

InChI Key

CNXHFNCQXLKKSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1CCCO1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.